molecular formula C18H28N4O2S2 B2559837 5-(1,2-dithiolan-3-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)pentanamide CAS No. 1904026-31-8

5-(1,2-dithiolan-3-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)pentanamide

Cat. No. B2559837
CAS RN: 1904026-31-8
M. Wt: 396.57
InChI Key: CSDFVPVXWGVCLT-UHFFFAOYSA-N
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Description

5-(1,2-dithiolan-3-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)pentanamide is a useful research compound. Its molecular formula is C18H28N4O2S2 and its molecular weight is 396.57. The purity is usually 95%.
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Scientific Research Applications

Potential for Antimicrobial Activity

Compounds related to the specified chemical structure have been investigated for their antimicrobial properties. Novel derivatives synthesized from related chemical frameworks have shown promise as antimicrobial agents, indicating a potential area of application for the compound . This includes the development of new heterocyclic compounds with potential anti-inflammatory and analgesic activities, suggesting a broader spectrum of pharmacological applications beyond antimicrobial effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Role in Anti-Inflammatory and Analgesic Activities

Research indicates that structurally similar compounds have been explored for their anti-inflammatory and analgesic activities. This suggests that the compound in focus could potentially be applied in the development of new therapeutic agents aimed at treating conditions associated with inflammation and pain (Sondhi, Jain, Dinodia, Shukla, & Raghubir, 2007).

Applications in Electrochemical Sensors for In Vivo Monitoring

There's a notable application in the design of electrochemical sensors for in vivo monitoring of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), in the brain. Derivatives of the mentioned compound have been developed as probes for the selective quantification of H2O2, highlighting their potential utility in research related to neurological disorders like Parkinson's disease. This application underscores the compound's potential in biomedical research and diagnostics (Luo, Lin, Zuo, Zhang, Zhuo, Lu, Chen, & Gu, 2022).

Potential in PPARgamma Activation for Skin Diseases

Derivatives of alpha-lipoic acid, which share a structural resemblance to the compound , have been identified as potent activators of the peroxisome proliferator-activated receptor gamma (PPARgamma). These derivatives have shown effectiveness in inhibiting the proliferation of human keratinocytes and suppressing the production of interleukin-2 by human peripheral lymphocytes. Their application in oral and topical treatments for inflammatory skin conditions such as contact dermatitis, atopic dermatitis, and psoriasis has been suggested (Venkatraman, Chittiboyina, Meingassner, Ho, Varani, Ellis, Avery, Pershadsingh, Kurtz, & Benson, 2004).

Exploration in Antitumor Activity

The compound's structural relatives have been explored for their antitumor activity, particularly in the context of synthesizing pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor effects. This research avenue highlights the compound's relevance in the development of new chemotherapeutic agents, showcasing its potential in cancer treatment and research (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).

properties

IUPAC Name

5-(dithiolan-3-yl)-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2S2/c1-13-12-17(24)21-18(19-13)22-9-6-14(7-10-22)20-16(23)5-3-2-4-15-8-11-25-26-15/h12,14-15H,2-11H2,1H3,(H,20,23)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDFVPVXWGVCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)CCCCC3CCSS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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